(2S,3R)-3-Hydroxynorvaline

Descripción general

Descripción

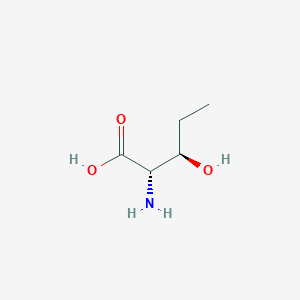

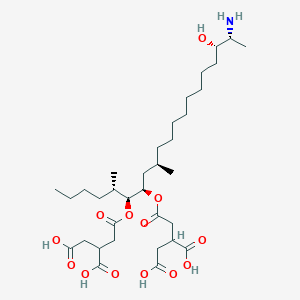

The compound “(2S,3R)-3-Hydroxynorvaline” belongs to a class of organic compounds known as amino acids. These are compounds containing an amino group and a carboxylic acid group . The (2S,3R) notation indicates the stereochemistry of the molecule, which refers to the spatial arrangement of the atoms .

Synthesis Analysis

While specific synthesis methods for “(2S,3R)-3-Hydroxynorvaline” were not found, similar compounds have been synthesized using various methods. For instance, a synthetic pathway toward atazanavir requires a tert-butyl-(2S,3R)-4-chloro-3-hydroxy-1-phenylbutan-2-ylcarbamate intermediate .Molecular Structure Analysis

The molecular structure of a compound like “(2S,3R)-3-Hydroxynorvaline” would include the arrangement of atoms and the chemical bonds that hold the atoms together . The (2S,3R) notation indicates the configuration of the chiral centers in the molecule .Chemical Reactions Analysis

In general, amino acids can undergo a variety of chemical reactions, including peptide bond formation, decarboxylation, and transamination . The specific reactions that “(2S,3R)-3-Hydroxynorvaline” can undergo would depend on its specific structure.Physical And Chemical Properties Analysis

Physical and chemical properties of a compound like “(2S,3R)-3-Hydroxynorvaline” would include its molecular weight, solubility, melting point, and pKa values . These properties can influence how the compound behaves in biological systems or in chemical reactions.Aplicaciones Científicas De Investigación

Insulin Secretion and Diabetes Research

- (2S,3R,4S) 4-hydroxyisoleucine and related compounds, including (2S,3R)-3-hydroxynorvaline, have been studied for their insulinotropic properties. They potentiate insulin release in isolated rat pancreas and islets at micromolar concentrations (Broca et al., 2000).

Stress Response in Plants

- 5-Hydroxynorvaline, a closely related compound, was found to accumulate in maize leaves under stress conditions, such as insect feeding and abiotic stress, indicating a possible role in plant defense mechanisms (Yan et al., 2014).

Protein Synthesis and Cellular Processes

- Hydroxynorvaline has been shown to inhibit the assembly and secretion of procollagen by incorporation into procollagen molecules, affecting cellular protein synthesis and secretion processes (Christner et al., 1975).

Developmental Biology and Toxicology

- 3-Hydroxynorvaline has demonstrated toxic and teratogenic effects in developing chicken and mouse embryos, indicating its potential as a model compound for studying developmental processes and toxicology (Louw et al., 2005).

Biochemical Characterization of Novel Compounds

- Studies on isolating and characterizing different forms of hydroxynorvaline from natural sources have contributed to the understanding of amino acid diversity in nature and their biochemical properties (Matzinger et al., 1972).

Protein Oxidation and Free Radical Damage

- Research on valine hydroperoxides and hydroxides, including forms of hydroxynorvaline, helps in understanding the effects of free radical damage on amino acids, peptides, and proteins, which is crucial in studying oxidative stress (Fu et al., 1995).

Enzymatic Production of Modified Amino Acids

- The enzymatic characteristics of l-isoleucine dioxygenase from Bacillus thuringiensis, which produces various hydroxynorvaline derivatives, show potential for the industrial production of modified amino acids (Hibi et al., 2011).

Synthesis and Pharmaceutical Applications

- Research into efficient methods for synthesizing hydroxynorvaline derivatives contributes to pharmaceutical development and the production of novel compounds (García et al., 2000).

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

(2S,3R)-2-amino-3-hydroxypentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO3/c1-2-3(7)4(6)5(8)9/h3-4,7H,2,6H2,1H3,(H,8,9)/t3-,4+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGVJIYCMHMKTPB-DMTCNVIQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(C(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H]([C@@H](C(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80449498 | |

| Record name | (2S,3R)-3-HYDROXYNORVALINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80449498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S,3R)-3-Hydroxynorvaline | |

CAS RN |

10148-67-1 | |

| Record name | (2S,3R)-3-HYDROXYNORVALINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80449498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(4-Methoxymethylthiazol-2-yl)phenyl]propanoic acid](/img/structure/B159653.png)